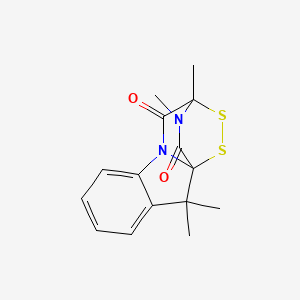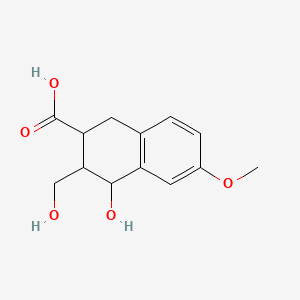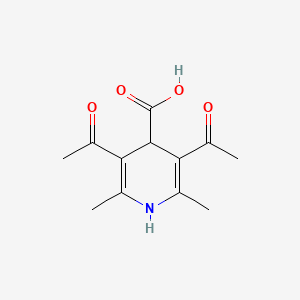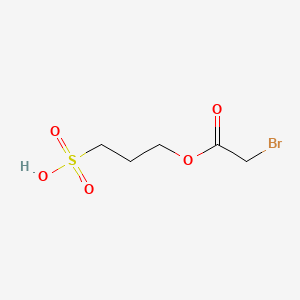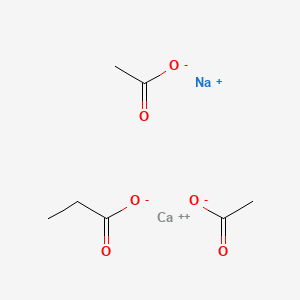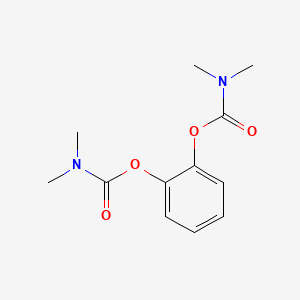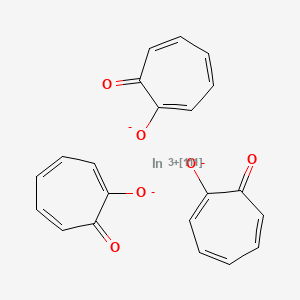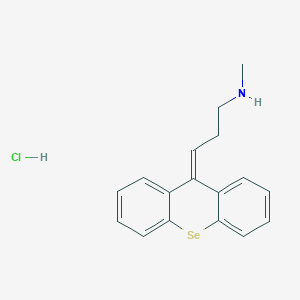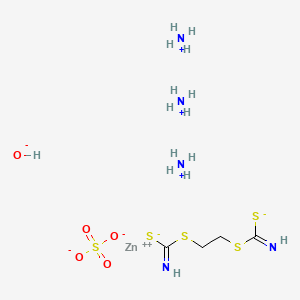
triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate is a complex chemical compound with a unique structure that includes zinc and sulfur atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate involves multiple steps, including the reaction of zinc salts with sulfur-containing ligands. The reaction conditions typically require controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using zinc sulfate and other sulfur-containing reagents. The process is optimized to achieve high yields and purity, often involving purification steps such as crystallization or filtration .
化学反应分析
Types of Reactions
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of zinc and sulfur atoms, which can participate in redox processes .
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or sulfides .
科学研究应用
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate has several scientific research applications:
作用机制
The mechanism of action of triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate involves its interaction with molecular targets such as enzymes and proteins. The zinc atoms can coordinate with active sites, altering the function of these biomolecules. Additionally, the sulfur atoms can participate in redox reactions, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
- Zinc sulfate
- Zinc hydroxide
- Zinc sulfide
- Triazole derivatives
Uniqueness
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate is unique due to its complex structure, which combines zinc and sulfur atoms in a specific arrangement. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C4H19N5O5S5Zn |
|---|---|
分子量 |
442.9 g/mol |
IUPAC 名称 |
triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate |
InChI |
InChI=1S/C4H8N2S4.3H3N.H2O4S.H2O.Zn/c5-3(7)9-1-2-10-4(6)8;;;;1-5(2,3)4;;/h1-2H2,(H2,5,7)(H2,6,8);3*1H3;(H2,1,2,3,4);1H2;/q;;;;;;+2/p-2 |
InChI 键 |
CIUIUMSJUSUKGY-UHFFFAOYSA-L |
规范 SMILES |
C(CSC(=N)[S-])SC(=N)[S-].[NH4+].[NH4+].[NH4+].[OH-].[O-]S(=O)(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


